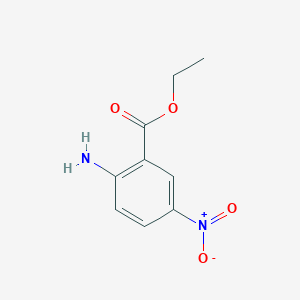
1-Ethyl-3,4-dihydroisoquinoline
Descripción general
Descripción
1-Ethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are significant due to their presence in various natural alkaloids and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the 3,4-dihydroisoquinoline ring system.
Mecanismo De Acción
Target of Action
1-Ethyl-3,4-dihydroisoquinoline is a derivative of 3,4-dihydroisoquinolinone, which is known to exhibit various biological and pharmacological properties . .
Mode of Action
It’s known that 3,4-dihydroisoquinolinone derivatives, to which this compound belongs, have been used in various drug candidates due to their suitable size and moderate polarity as a pharmacophore .
Biochemical Pathways
It’s known that the introduction of substituents at the 3-position generally improves the biostability of 3,4-dihydroisoquinolinone derivatives .
Result of Action
Compounds containing a 3,4-dihydroisoquinolinone core structure are known to exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Action Environment
It’s known that the co-modulated electronic environment for ni (ii)/ni (iii) redox-looping in coni-ldh is the main factor to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of tetrahydroisoquinoline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of isoquinoline derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation with palladium or platinum.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), and alkyl halides (R-X).
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated, nitrated, or alkylated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3,4-dihydroisoquinoline has diverse applications in scientific research:
Comparación Con Compuestos Similares
1-Ethyl-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-3,4-dihydroisoquinoline: Contains a phenyl group, leading to distinct chemical reactivity and potential therapeutic applications.
1-Benzyl-3,4-dihydroisoquinoline: The benzyl group provides unique steric and electronic effects, influencing its interaction with biological targets.
Propiedades
IUPAC Name |
1-ethyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBPTBHSCXEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447975 | |
| Record name | 1-ethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41173-70-0 | |
| Record name | 1-ethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)




![1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine](/img/structure/B3060390.png)








